![molecular formula C8H10BrClN2O2 B2891778 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2375269-70-6](/img/structure/B2891778.png)
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
“3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C7H9BrN2 . It has a molecular weight of 201.06 . The IUPAC name for this compound is 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Brc1cnc2CCCCn12 . The InChI code is 1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.07 . The InChI code for this compound is 1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Novel Compound Synthesis
Researchers have been exploring the synthesis of various novel compounds using imidazo[1,2-a]pyridine derivatives as precursors. For instance, a study demonstrated the ionic liquid promoted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, which yielded good to excellent results. The method featured a simple reaction workup, and the ionic liquid used could be easily separated from the product and reused (Shaabani, Soleimani, & Maleki, 2006). Another research effort focused on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides. This synthesis pathway offered a 41.3% overall yield and suggested improvements in product yield and purity due to simple experimental operations and fast reactions (Niu Wen-bo, 2011).
Medicinal Chemistry Applications
Several studies have identified the potential of imidazo[1,2-a]pyridine derivatives in medicinal chemistry. For example, hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles, were synthesized and screened for in vitro antitumor activity. Among them, a novel pyrimido carbazole compound showed promising therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Another study highlighted the synthesis of 7-azaindazole chalcone derivatives, which were evaluated for their anti-inflammatory and analgesic activities, demonstrating the significant potential of imidazo[1,2-a]pyridine derivatives in developing new therapeutic agents (Chamakuri, Murthy, & Yellu, 2016).
Photophysical Properties
A study on the synthesis and photophysical properties of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed that these compounds exhibited intense fluorescence upon UV light excitation, with a very large Stokes shift and high quantum yields. This suggests their potential application in the development of organic dyes and in materials science for optical applications (Marchesi, Brenna, & Ardizzoia, 2019).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h4-5H,1-3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFACKPIKMGOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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